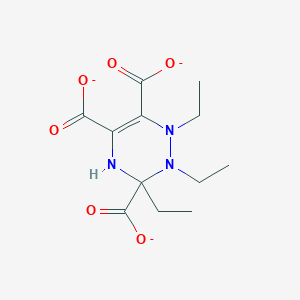
1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate is a chemical compound with the molecular formula C12H15N3O6 It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate typically involves the trimerization of nitrile and cyanide compounds. One common method is the thermal rearrangement of 2-azidocyclopropenes . Another approach involves the functionalization of cyanuric chloride by successive, controlled nucleophilic substitution of each chloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate involves its interaction with specific molecular targets and pathways. For example, it can participate in cycloaddition reactions with dienophiles, forming intermediate compounds that undergo further transformations . These interactions can lead to the formation of new chemical bonds and structures, which are crucial for its various applications.
Comparison with Similar Compounds
Similar Compounds
1,3,5-triazine-2,4,6-tricarboxylate: Another triazine derivative with similar structural properties.
2,4,6-tri(2-pyridyl)-1,3,5-triazine: Used in spectrophotometric determination of iron.
3-amino-1,2,4-triazine: Known for its antitumor activity.
Uniqueness
1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate is unique due to its specific arrangement of ethyl groups and carboxylate functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H16N3O6-3 |
|---|---|
Molecular Weight |
298.27 g/mol |
IUPAC Name |
1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate |
InChI |
InChI=1S/C12H19N3O6/c1-4-12(11(20)21)13-7(9(16)17)8(10(18)19)14(5-2)15(12)6-3/h13H,4-6H2,1-3H3,(H,16,17)(H,18,19)(H,20,21)/p-3 |
InChI Key |
FSOULOXHUNNORF-UHFFFAOYSA-K |
Canonical SMILES |
CCC1(NC(=C(N(N1CC)CC)C(=O)[O-])C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















